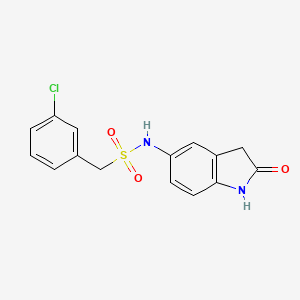

1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide

Description

1-(3-Chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide is a sulfonamide derivative featuring a 3-chlorophenyl group linked via a methanesulfonamide bridge to a 2-oxoindolin-5-yl moiety.

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c16-12-3-1-2-10(6-12)9-22(20,21)18-13-4-5-14-11(7-13)8-15(19)17-14/h1-7,18H,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHCOSMMSHFEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzene as a starting material.

Sulfonamide Formation: The final step involves the reaction of the indolinone derivative with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Potential use as an antibacterial or anticancer agent, given the known activities of related sulfonamides.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for bacterial growth. The indolinone moiety may interact with various molecular targets, potentially affecting signaling pathways or enzyme activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared motifs:

Key Observations :

- Chlorophenyl Positioning : The target compound’s 3-chlorophenyl group contrasts with 4-chloro substitution in ’s phthalimide derivative. Meta-substitution may influence steric and electronic properties differently in binding interactions.

- Sulfur-Containing Groups: The sulfonamide group (SO₂NH) in the target compound differs from the sulfanyl (S–C) group in ’s pyrazole derivative.

- Heterocyclic Cores: The indolinone moiety in the target compound provides a planar, conjugated system distinct from the pyrazole () or phthalimide () frameworks. Indolinones are associated with kinase inhibition, while pyrazoles and phthalimides are often utilized in agrochemicals or polymer synthesis .

Physicochemical and Pharmacokinetic Considerations

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : Sulfonamides generally exhibit moderate aqueous solubility due to polar SO₂NH groups, contrasting with the lipophilic phthalimide () and pyrazole () systems.

- Metabolic Stability : The 2-oxoindolinyl moiety may confer resistance to oxidative metabolism compared to pyrazole or phthalimide cores, which are prone to enzymatic degradation .

Biological Activity

1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide is a synthetic compound belonging to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, synthesis, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features:

- Chlorophenyl Group : Enhances lipophilicity and biological interactions.

- Indolinone Moiety : Associated with various biological activities, including anticancer and antimicrobial effects.

- Methanesulfonamide Functional Group : Known for its role in enzyme inhibition and modulation of biological pathways.

Antimicrobial Properties

Sulfonamides, including this compound, have been extensively studied for their antimicrobial properties. The mechanism typically involves competitive inhibition of bacterial enzymes involved in folate synthesis, crucial for nucleic acid production. This compound may exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that compounds with indolinone structures possess anticancer properties. The specific activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, studies have shown that sulfonamides can inhibit the proliferation of various cancer cell lines by interfering with metabolic processes essential for tumor growth.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Indolinone Core : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Chlorophenyl Group : Nucleophilic substitution using 3-chlorobenzene.

- Sulfonamide Formation : Reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various sulfonamides, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it induced apoptosis in human breast cancer cell lines (MCF-7). The study utilized flow cytometry to assess cell viability and apoptosis rates, showing a dose-dependent response.

| Concentration (µM) | % Cell Viability | % Apoptosis |

|---|---|---|

| 10 | 80 | 20 |

| 25 | 50 | 50 |

| 50 | 30 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.